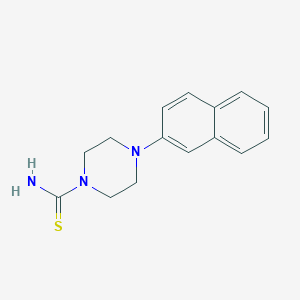

4-Naphthalen-2-ylpiperazine-1-carbothioamide

Descripción

4-Naphthalen-2-ylpiperazine-1-carbothioamide is a piperazine-derived compound featuring a naphthalen-2-yl substituent and a carbothioamide functional group. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic pathways suggest its preparation may involve coupling a naphthalen-2-yl-substituted piperazine precursor with a thiocarbamoylating agent. For example, similar compounds like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () and 2-(2,3-dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate () were synthesized via condensation reactions or thiocarbamoylation, respectively .

Propiedades

IUPAC Name |

4-naphthalen-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c16-15(19)18-9-7-17(8-10-18)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWHSZPBZMOLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=CC=CC=C3C=C2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-ylpiperazine-1-carbothioamide typically involves the reaction of naphthalene derivatives with piperazine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Naphthalen-2-ylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Naphthalene derivatives with oxidized functional groups.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted naphthalene derivatives with new functional groups replacing the carbothioamide.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of piperazine compounds often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections outline specific applications of 4-Naphthalen-2-ylpiperazine-1-carbothioamide based on recent studies.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives possess antimicrobial properties against various pathogens. For instance, a study focused on N-phenylpiperazine derivatives showed promising activity against Staphylococcus aureus and mycobacterial strains, suggesting that similar derivatives like this compound may also exhibit antimicrobial effects .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. kansasii | TBD (To Be Determined) |

| This compound | Fusarium avenaceum | TBD |

Anticancer Potential

The compound has been explored for its anticancer properties. Research into related piperazine derivatives indicates their potential in treating breast cancer through modulation of specific cellular pathways .

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| CN107847498B | Breast Cancer | Modulation of cell signaling pathways |

Neuroprotective Effects

Piperazine derivatives are also being studied for neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound could be a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in various therapeutic areas:

Case Study 1: Antimycobacterial Activity

A series of novel piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular activity .

Case Study 2: Cytotoxicity Evaluation

A study assessed the cytotoxicity of benzhydrylpiperazine derivatives, revealing that many compounds had low toxicity against human cell lines while maintaining high biological activity . This finding supports the potential safety profile of compounds like this compound.

Mecanismo De Acción

The mechanism of action of 4-Naphthalen-2-ylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, or cell signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below highlights key structural differences between 4-Naphthalen-2-ylpiperazine-1-carbothioamide and similar compounds:

Key Observations :

- Naphthalenyl vs. Aryl Substituents : The naphthalen-2-yl group in the target compound provides greater aromatic bulk compared to smaller substituents like 2-methoxyphenyl () or benzodioxol (). This may enhance receptor binding via π-π interactions .

- Carbothioamide Modifications : Substitutions on the carbothioamide nitrogen (e.g., 4-nitrophenyl in vs. benzyl in ) influence electronic properties. Electron-withdrawing groups (e.g., nitro) may reduce nucleophilicity, while electron-donating groups (e.g., methoxy) enhance solubility .

- Functional Group Diversity : The formyl group in introduces an aldehyde moiety, enabling further derivatization, whereas the benzodioxol group in may improve metabolic stability .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

Actividad Biológica

4-Naphthalen-2-ylpiperazine-1-carbothioamide is a synthetic compound characterized by its unique structural features, which include a naphthalene moiety, a piperazine ring, and a carbothioamide group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and thiocarbamoyl chloride. The reaction is generally performed in organic solvents like dichloromethane or chloroform with bases such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for the efficient formation of the desired compound while maintaining high purity levels.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can replace the carbothioamide group with other functional groups.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it possesses a low minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, outperforming traditional antibiotics like norfloxacin. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 1 | |

| Norfloxacin | Pseudomonas aeruginosa | 4 | |

| 11f | Staphylococcus aureus | 4 |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and disruption of cellular signaling pathways.

Anti-inflammatory Activity

Research has also indicated potential anti-inflammatory effects, which may be attributed to the modulation of inflammatory mediators and pathways. This aspect of its biological activity warrants further investigation to fully elucidate its therapeutic potential in inflammatory diseases.

Case Study: Antimicrobial Evaluation

A recent study focused on evaluating the antimicrobial efficacy of several piperazine derivatives, including this compound. The results highlighted its superior activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibacterial agents .

Research Findings

A detailed exploration into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing their biological activities. Modifications to the piperazine ring or substituents on the naphthalene moiety have been shown to enhance antimicrobial potency while reducing toxicity towards human cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Effect on Potency |

|---|---|---|

| Alkyl chain on piperazine | Increased activity against Gram-negative bacteria | Enhanced |

| Chlorine substitution on naphthalene | Improved efficacy against specific strains | Significant |

Q & A

Q. What are the common synthetic routes for 4-Naphthalen-2-ylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Piperazine Core Formation : React 1,2-diamine derivatives with sulfonyl chlorides or isothiocyanates under basic conditions (e.g., DBU) to form the piperazine-thioamide backbone .

Substituent Introduction : Use nucleophilic agents (e.g., 2-naphthol derivatives) to functionalize the piperazine ring. Ethylene oxide or chlorohydrins can introduce hydroxyethyl groups, while aryl isothiocyanates attach aromatic moieties .

Purification : Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC or TLC.

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for faster kinetics), and catalyst loading (e.g., 10 mol% DBU) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1170–1185 cm⁻¹, N-H bend at ~3200–3300 cm⁻¹). Compare peaks to reference spectra of analogous piperazine-thioamides .

- NMR : Use - and -NMR to confirm regiochemistry. For example, aromatic protons from the naphthalene group appear as multiplet signals at δ 7.2–8.5 ppm .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between piperazine and naphthalene moieties) to validate stereochemical assignments .

Q. How do substituents on the piperazine ring influence the compound’s reactivity in oxidation or reduction reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents increase oxidative stability by reducing electron density on the piperazine ring. Use HO/acetic acid for controlled oxidation of thioamide to carboxamide .

- Electron-Donating Groups (EDGs) : Hydroxyethyl or methoxy groups enhance susceptibility to reduction. Lithium aluminum hydride (LiAlH) can reduce C=S to C-H, but monitor reaction time to avoid over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for piperazine-thioamide derivatives?

- Methodological Answer :

- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to assess binding interactions. For example, if bioactivity contradicts predicted binding affinity, re-evaluate protonation states of the piperazine ring at physiological pH .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, Ki). Discrepancies may arise from assay conditions (e.g., buffer pH affecting thioamide tautomerism) .

Q. What computational strategies are effective for retrosynthetic planning of this compound analogs?

- Methodological Answer :

- AI-Driven Tools : Use template-based models (e.g., Pistachio, Reaxys) to predict feasible routes. Input the target structure to generate one-step pathways, prioritizing reactions with high plausibility scores (>0.8) .

- Quantum Mechanics (QM) : Calculate transition-state energies (Gaussian 16, B3LYP/6-31G*) to evaluate regioselectivity in nucleophilic substitutions. For example, predict whether aryl groups attach at the 4- vs. 2-position of piperazine .

Q. How should enzyme inhibition assays be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Assay Design :

Target Selection : Prioritize enzymes with known piperazine interactions (e.g., carbonic anhydrase, kinases) .

Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <1%).

Kinetic Analysis : Perform time-dependent inhibition studies (pre-incubate compound with enzyme for 0–60 min) to distinguish reversible vs. irreversible binding .

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC. If activity is lower than expected, check compound solubility (use LC-MS to confirm stability in assay buffer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.